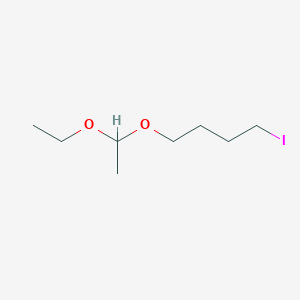
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a polyhydroxylated derivative of tetrahydronaphthalene This compound is characterized by the presence of four hydroxyl groups attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method involves the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene. The process includes catalytic hydrogenation, followed by selective hydroxylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of tetrahydronaphthalene-1,2,3,4-tetrone or tetrahydronaphthalene-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of partially hydroxylated tetrahydronaphthalene derivatives.
Substitution: Formation of tetrahydronaphthalene derivatives with halogen or other substituents.
Aplicaciones Científicas De Investigación
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,4R)-2,3,4-Trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Shares similar hydroxylation patterns but differs in its bicyclic structure and additional functional groups.
(1S,2R,3S,4R)-2,3-O-Isopropylidene-4-aminocyclopentane-1,2,3-triol: Similar in hydroxylation but has an isopropylidene group and a cyclopentane ring.
Uniqueness
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific tetrahydronaphthalene backbone and the spatial arrangement of its hydroxyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
| 76561-84-7 | |
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8+,9+,10- |
Clave InChI |
YRSSFXIBVODPKR-FIRGSJFUSA-N |
SMILES isomérico |
C1=CC=C2[C@@H]([C@H]([C@H]([C@@H](C2=C1)O)O)O)O |
SMILES canónico |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/no-structure.png)





![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
